molecular formula C8H9NO2 B166907 1,2-Dimethyl-4-nitrobenzene CAS No. 99-51-4

1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907
CAS No.: 99-51-4
M. Wt: 151.16 g/mol
InChI Key: HFZKOYWDLDYELC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C8H9NO2. It is also known as 4-nitro-o-xylene. This compound is characterized by a benzene ring substituted with two methyl groups and one nitro group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,2-Dimethyl-4-nitrobenzene, also known as 4-Nitro-o-xylene , is an organic compound that primarily targets aromatic compounds in its reactions . The primary targets are the pi electrons in the aromatic ring of benzene .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of aromatic compounds . The compound’s nitro group imposes a metabolic block on aromatic compounds, which is overcome by two principal strategies: oxidative denitration and subsequent ring-fission, and the reduction of the nitro substituent .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 1511626 , can influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of aromatic compounds. The compound’s electrophilic aromatic substitution results in the formation of a substituted benzene ring . This can lead to changes in the structure and function of the affected molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature and pressure can affect the compound’s phase change data, including its boiling point and enthalpy of vaporization . .

Preparation Methods

1,2-Dimethyl-4-nitrobenzene can be synthesized through several methods:

    Nitration of o-xylene: This is the most common method, where o-xylene is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Industrial Production: On an industrial scale, the nitration process is optimized for higher yields and purity.

Chemical Reactions Analysis

1,2-Dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2-Dimethyl-4-nitrobenzene can be compared with other nitroaromatic compounds such as:

The unique combination of two methyl groups and one nitro group in this compound imparts distinct chemical properties, making it valuable in various applications.

Properties

IUPAC Name

1,2-dimethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
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InChI Key

HFZKOYWDLDYELC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-4-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025133
Record name 1,2-Dimethyl-4-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB]
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Record name Benzene, 1,2-dimethyl-4-nitro-
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Boiling Point

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

225 °F (NTP, 1992), 107 °C
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Solubility

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/
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Density

1.117 (NTP, 1992) - Denser than water; will sink
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Color/Form

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/

CAS No.

99-51-4
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Record name 4-Nitro-o-xylene
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Melting Point

86 to 88 °F (NTP, 1992), 30-31 °C
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Synthesis routes and methods

Procedure details

A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus was charged with 21.205 g o-xylene (0.2 mol), 120 mL 1,2 dichloro ethane, and 4.242 g catalyst as prepared in example 5. The flask was flushed with nitrogen. The solution was refluxed at 110° C. for 1 h. Then 16.4 mL of 70% HNO3 (0.266 mol) was added to the reaction flask dropwise. The water formed during the reaction was removed azeotropically using the reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 74.5% conversion of o-xylene was obtained with 44.8% and 53.7% 3-nitro o-xylene (3NOx) and 4-nitro o-xylene (4NOx), respectively. Other unidentified products were 1.5%.
Quantity
21.205 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4.242 g
Type
catalyst
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53.7%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 2
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 3
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 5
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 6
1,2-Dimethyl-4-nitrobenzene
Customer
Q & A

Q1: What are the primary applications of 1,2-Dimethyl-4-nitrobenzene in chemical synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various compounds, notably the herbicide pendimethalin . Its reactivity makes it valuable for introducing specific chemical groups and building more complex molecules.

Q2: How does the choice of nitrating agent influence the regioselectivity of o-xylene nitration?

A2: Research indicates that using a mixture of sulfuric acid and fuming nitric acid favors the formation of 1,2-dimethyl-3-nitrobenzene over this compound during o-xylene nitration . Conversely, employing only fuming nitric acid leads to a higher selectivity for this compound . This highlights the significant role of the nitrating agent in directing the reaction pathway and controlling the isomeric product distribution.

Q3: Can you describe the reaction mechanism involved in the formation of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate from this compound?

A3: Nitration of this compound with a mixture of acetic anhydride and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution mechanism . The nitronium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring. The resulting resonance-stabilized sigma complex then loses a proton to regenerate the aromaticity, yielding 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate.

Q4: What insights does the nitration of this compound offer regarding the mechanism of electrophilic aromatic substitution?

A4: The observation of a 1,4-nitro group migration during the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate provides compelling evidence for the involvement of a bridged intermediate in the reaction mechanism . This finding contributes to a deeper understanding of the intricacies of electrophilic aromatic substitution reactions.

Q5: How is this compound utilized in analytical chemistry?

A5: this compound serves as a model compound to investigate and characterize desorption rates from octadecylsilyl bonded-phase HPLC (High-Performance Liquid Chromatography) particles . By analyzing its behavior in chromatographic systems, researchers gain valuable insights into the separation process and optimize HPLC method development.

Q6: What are the key challenges and considerations in scaling up the continuous-flow nitration of o-xylene to produce this compound?

A6: Scaling up the continuous flow nitration of o-xylene necessitates careful optimization of reaction parameters such as temperature, residence time, and reactant concentrations to ensure both high yield and selectivity for this compound . Additionally, economic factors, including reactor design and energy consumption, must be considered to achieve cost-effective large-scale production.

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